molecular formula C20H20N2O3 B019688 2-[(4-Benzylmorpholin-2-yl)methyl]isoindoline-1,3-dione CAS No. 110859-48-8

2-[(4-Benzylmorpholin-2-yl)methyl]isoindoline-1,3-dione

Cat. No. B019688
Key on ui cas rn: 110859-48-8
M. Wt: 336.4 g/mol
InChI Key: YAQSVEHQDFSDCR-UHFFFAOYSA-N
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Patent
US04870074

Procedure details

A mixture of 4-benzyl-2-chloromethylmorpholine (86.4 g), phthalimide potassium salt (78.0 g), and dimethylformamide (700 ml) is refluxed with stirring for 5 hours. The reaction mixture is poured into ice-water. The resulting precipitate is collected and recrystallized from isopropyl alcohol to give N-[(4-benzyl-2-morpholinyl)methyl]phthalimide (107 g), mp 136°-139° C. The starting material, 4-benzyl-2-chloromethylmorpholine, is prepared according to the method of F. Loftus [Syn. Commun., 10, 59-73 (1980)].
Quantity
86.4 g
Type
reactant
Reaction Step One
Quantity
78 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:13][CH2:12][O:11][CH:10]([CH2:14]Cl)[CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[K].[C:17]1(=[O:27])[NH:21][C:20](=[O:22])[C:19]2=[CH:23][CH:24]=[CH:25][CH:26]=[C:18]12>CN(C)C=O>[CH2:1]([N:8]1[CH2:13][CH2:12][O:11][CH:10]([CH2:14][N:21]2[C:20](=[O:22])[C:19]3=[CH:23][CH:24]=[CH:25][CH:26]=[C:18]3[C:17]2=[O:27])[CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2,^1:15|

Inputs

Step One
Name
Quantity
86.4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(OCC1)CCl
Name
Quantity
78 g
Type
reactant
Smiles
[K].C1(C=2C(C(N1)=O)=CC=CC2)=O
Name
Quantity
700 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed
CUSTOM
Type
CUSTOM
Details
The resulting precipitate is collected
CUSTOM
Type
CUSTOM
Details
recrystallized from isopropyl alcohol

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC(OCC1)CN1C(C=2C(C1=O)=CC=CC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 107 g
YIELD: CALCULATEDPERCENTYIELD 83.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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